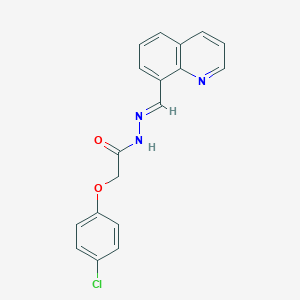

2-(4-chlorophenoxy)-N'-(8-quinolinylmethylene)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(4-Chlorophenoxy)-N'-(8-Quinolinylmethylene)acetohydrazide typically involves condensation reactions. For instance, Li Jia-ming (2009) described the synthesis of a related Schiff-base by condensing 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution (Li Jia-ming, 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like X-ray single crystal diffraction. Li Jia-ming (2009) reported that their synthesized compound belongs to the orthorhombic space group, indicating a specific crystalline structure (Li Jia-ming, 2009).

Chemical Reactions and Properties

These compounds can exhibit various chemical reactions and properties. For instance, Jun Tan (2009) noted that acetohydrazide molecules in a similar compound are connected via intermolecular hydrogen bonds, forming dimers (Jun Tan, 2009).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are key to understanding these compounds. Li Jia-ming (2009) detailed the orthorhombic crystal structure and specific measurements like cell dimensions, which are crucial for understanding the physical characteristics (Li Jia-ming, 2009).

Scientific Research Applications

Corrosion Inhibition

- Corrosion Inhibition of Mild Steel: Derivatives of the compound have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency improves with increased concentrations of the inhibitor, acting through adsorption on the steel surface to form a protective film. Electrochemical and theoretical studies support these findings, highlighting their potential for industrial applications in corrosion protection (Yadav et al., 2015).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity: Research on synthesizing new derivatives has demonstrated significant antimicrobial properties against various bacterial and fungal strains. The process involves the reaction of hydroxyquinoline with ethyl chloroacetate and further treatment to produce compounds with notable antibacterial and antifungal effects (Ahmed et al., 2006).

Material Science and Engineering

- Synthesis and Characterization for Material Applications: Investigations into new organic derivatives have explored their potential in materials science, such as in the development of new materials with desired thermal and optical properties. For instance, certain hydrazide derivatives have been synthesized and characterized, showing promising results in non-linear optical properties and potential applications in optical limiting (Purandara et al., 2019).

Green Chemistry Applications

- Facile Solid State Synthesis: A green chemistry approach has been applied to synthesize complexes of the compound using ball milling, which is an energy-efficient and environmentally friendly method. These complexes have been studied for their antimicrobial, antioxidant, and potential cytotoxic activities, demonstrating the compound's versatility and application in developing new pharmaceuticals and materials with minimal environmental impact (Fekri & Zaky, 2014).

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-15-6-8-16(9-7-15)24-12-17(23)22-21-11-14-4-1-3-13-5-2-10-20-18(13)14/h1-11H,12H2,(H,22,23)/b21-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOCSGNZPMUZQC-SRZZPIQSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=NNC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=N/NC(=O)COC3=CC=C(C=C3)Cl)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5551392.png)

![3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551403.png)

![4-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5551418.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5551426.png)

![2-acetyl-8-[(3-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5551433.png)

![4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)phenyl acetate](/img/structure/B5551438.png)

![N-(3-chloro-2-methylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5551441.png)

![4-[(2,4-dimethoxybenzylidene)amino]-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5551447.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methylacetamide](/img/structure/B5551458.png)

![4-[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B5551460.png)

![N-[3-(acetylamino)phenyl]-3-nitrobenzamide](/img/structure/B5551468.png)